molecular formula C7H8O3S B8793284 4-methoxybenzenesulfinic Acid

4-methoxybenzenesulfinic Acid

Cat. No. B8793284
M. Wt: 172.20 g/mol
InChI Key: YVZWQPOTHRMEQW-UHFFFAOYSA-N
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Patent
US04120651

Procedure details

The starting material, p-methoxybenzenesulfinic acid was prepared from p-methoxybenzenesulfonyl chloride by a procedure similar to that described in the literature for m-carboxybenzenesulfinic acid (see Davis and Smiles) J. Chem. Soc. 97, 1274 (1910). The crude acid so obtained (30.7 g) was added to a solvent mixture consisting of 200 ml of water and 100 ml of dioxane. The pH was adjusted to ca 8.0 with dilute sodium hydroxide solution and 21.0 g of sodium bicarbonate was added. The mixture was stirred, heated to 60° C. and 20.0 g (0.1 mole) of p-methoxybenzenesulfonyl chloride was added slowly over a 2 hour period, while maintaining the reaction mixture at about 60° C. After stirring for an additional hour, 200 ml of cold water was added. The crude solid product was recovered by filtration. On drying, 8.4 g (24% crude yield) of product with m.p. 173°-174° C. was obtained; this product was crystallized from acetic acid, giving 7.5 g (22% yield) of white solid melting at 190°-191° C. with decomposition.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([S:9](Cl)(=[O:11])=[O:10])=[CH:5][CH:4]=1.C(C1C=C(S(O)=O)C=CC=1)(O)=O>>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([S:9]([OH:11])=[O:10])=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)S(=O)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C=1C=C(C=CC1)S(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude acid so obtained (30.7 g)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)S(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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